N-(2,6-dichlorophenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2,6-dichlorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides. This compound is characterized by the presence of a pyrazine ring attached to a carboxamide group, with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring. It has been studied for its potential biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties .
Preparation Methods
The synthesis of N-(2,6-dichlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2,6-dichloroaniline to yield the desired carboxamide . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
N-(2,6-dichlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, the compound is believed to interfere with the synthesis of essential fatty acids in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . The exact molecular pathways and targets involved in its antifungal and photosynthesis-inhibiting activities are still under investigation .
Comparison with Similar Compounds
N-(2,6-dichlorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide: This compound has shown high activity against Mycobacterium tuberculosis.
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide: Known for its antifungal effects.
N-(4-fluorobenzyl)pyrazine-2-carboxamide: Exhibits significant antimycobacterial activity.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(13)10(7)16-11(17)9-6-14-4-5-15-9/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMZQDJYZAURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=NC=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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